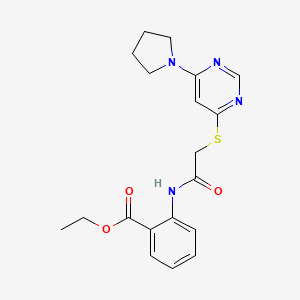

Ethyl 2-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate

Description

Properties

Molecular Formula |

C19H22N4O3S |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

ethyl 2-[[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate |

InChI |

InChI=1S/C19H22N4O3S/c1-2-26-19(25)14-7-3-4-8-15(14)22-17(24)12-27-18-11-16(20-13-21-18)23-9-5-6-10-23/h3-4,7-8,11,13H,2,5-6,9-10,12H2,1H3,(H,22,24) |

InChI Key |

LIBZDJKFVZYOFP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps. One common route starts with the preparation of the pyrimidine core, which is then functionalized with a pyrrolidine group. The thioether linkage is introduced through a nucleophilic substitution reaction, and the final esterification step involves the reaction of the intermediate with ethyl benzoate under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted pyrimidine derivatives .

Scientific Research Applications

ETHYL 2-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The thioether linkage may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The following compounds are structurally relevant for comparison (see Table 1 ):

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) :

- Contains a 6-methylpyrimidine core with a thietan-3-yloxy substituent.

- Features a thioacetate linker instead of thioacetamido.

- Lacks the benzoate ester and pyrrolidine groups.

Patent-derived compounds (e.g., 7-(piperidin-4-yl)-4H-pyrimido[1,2-b]pyridazin-4-one) : Fused pyrimido-pyridazinone or pyrido-pyrimidinone cores. Substituents include benzothiazole and piperidine/pyrrolidine amines. Absence of thioether linkers or ester prodrug motifs.

ADMET Properties

- Compound 1 : Thioether linkers generally improve metabolic stability over thioesters. The thietan group (3-membered ring) may introduce strain, affecting reactivity .

- Patent Compounds : Piperidine/pyrrolidine amines are associated with blood-brain barrier penetration, while benzothiazole groups may increase lipophilicity .

- Target Compound : The thioacetamido linker could reduce susceptibility to esterase-mediated hydrolysis compared to thioacetates. The benzoate ester may shorten half-life due to rapid hydrolysis in vivo.

Data Table: Structural and Functional Comparison

Biological Activity

Ethyl 2-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- A pyrimidine ring substituted with a pyrrolidine group .

- An acetamido group linked to an ethyl benzoate moiety .

This structural complexity suggests potential interactions with various biological targets, making it a candidate for further study in drug development.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways. For instance, it could interact with cholinesterases, which are critical in neurotransmission.

- Receptor Modulation : By binding to receptors involved in signaling pathways, it may alter cellular responses. This could lead to anti-inflammatory or anticancer effects.

- Nucleic Acid Interaction : The pyrimidine moiety might interact with DNA or RNA, influencing gene expression or replication processes.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

- IC50 Values : Some related compounds have shown IC50 values ranging from 3.0 μM to 10 μM against various cancer cell lines, indicating potent antiproliferative effects .

- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression .

Anti-Cholinesterase Activity

The compound's potential as an anti-cholinesterase agent has also been explored:

- Inhibition Studies : Various analogs have demonstrated significant inhibition of acetylcholinesterase (AChE), with IC50 values comparable to established drugs like donepezil .

Research Findings and Case Studies

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 2-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrimidine core via nucleophilic substitution or cyclization reactions. For example, substitution of 6-chloropyrimidin-4-yl derivatives with pyrrolidine under reflux in polar aprotic solvents (e.g., DMF) at 150°C .

- Step 2 : Thioether linkage introduction via coupling of the pyrimidine intermediate with a thioacetamide derivative. This step often employs Mitsunobu conditions or base-mediated reactions (e.g., K₂CO₃ in DMF) .

- Step 3 : Esterification or amidation to finalize the benzoate moiety. Ethyl esters are typically formed using ethyl chloroformate or ethanol under acidic conditions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) and recrystallization are common. Yield optimization requires precise temperature control and solvent selection .

Q. How is the compound characterized structurally?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.3–8.1 ppm for benzoate), pyrrolidine protons (δ 1.9–3.3 ppm), and thioether-linked methylene (δ 3.8–4.2 ppm) .

- FT-IR : Stretching vibrations for C=O (ester: ~1700 cm⁻¹), amide N–H (~3300 cm⁻¹), and C–S (~650 cm⁻¹) .

- Mass Spectrometry : LCMS (e.g., m/z 921 [M+H]⁺ in Example 419 of EP 4374877) confirms molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies in kinase inhibition or cytotoxicity data may arise from:

- Assay Variability : Use standardized protocols (e.g., ATP concentration in kinase assays) and orthogonal validation (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .

- Structural Analogues : Compare activity of derivatives (e.g., fluorinated vs. chlorinated aryl groups) to isolate contributions of specific substituents .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values across cell lines) to identify trends. Adjust for variables like cell passage number or serum content .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

- Methodological Answer : SAR studies focus on:

- Core Modifications : Replacing pyrrolidine with piperidine reduces steric hindrance, potentially enhancing target binding .

- Linker Flexibility : Shortening the thioacetamido spacer improves rigidity, as seen in analogues with higher kinase selectivity .

- Ester Bioisosteres : Replacing ethyl benzoate with trifluoromethyl groups (e.g., as in EP 4374877 derivatives) increases metabolic stability .

Critical Research Considerations

- Synthetic Reproducibility : Batch-to-batch variability in thioether coupling (Step 2) necessitates strict control of anhydrous conditions and reagent stoichiometry .

- Off-Target Effects : Screen against related kinases (e.g., CDK1, GSK3β) using kinome-wide profiling to validate specificity .

- Metabolic Stability : Evaluate esterase-mediated hydrolysis in liver microsomes; consider prodrug strategies for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.